Product packaging for 5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine(Cat. No.:CAS No. 1000340-92-0)

5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1614351
CAS No.: 1000340-92-0
M. Wt: 146.19 g/mol
InChI Key: PNVFQKXTEZMZPM-UHFFFAOYSA-N
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Description

Product Overview 5,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine is an organic compound featuring a pyrrolopyridine core structure, classified as an azaisoindole. With the CAS Number 1000340-92-0 and a molecular formula of C 9 H 10 N 2 , it has a molecular weight of 146.19 g/mol . This compound is provided as a solid for research and development purposes only. Structural Features and Research Significance The pyrrolo[2,3-b]pyridine scaffold is a bicyclic heteroaromatic system consisting of a pyrrole ring fused to a pyridine ring. This structure is a key pharmacophore in medicinal chemistry and is present in various biologically active molecules and natural alkaloids . The specific 5,6-dimethyl substitution on this core structure may be utilized to modulate the compound's electronic properties, lipophilicity, and binding affinity in molecular design, making it a valuable building block for constructing more complex chemical entities . Research Context of the Scaffold While the specific applications of this compound are not detailed in the literature retrieved, derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated significant research potential. Scientific studies have explored similar compounds as inhibitors of protein kinases, such as Fibroblast Growth Factor Receptors (FGFRs), which are important targets in cancer research . The broader class of pyrrolopyridine isomers is under investigation for a wide range of biological activities, including potential use as analgesic, antidiabetic, antimicrobial, and antitumor agents . Researchers may employ this specific dimethylated derivative as a key synthetic intermediate in developing novel compounds for these or other investigative pathways. Handling and Safety This compound should be handled with care. Available safety information indicates it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to store it in an inert atmosphere at room temperature. Important Notice This product is intended for research use only by qualified laboratory personnel. It is not intended for diagnostic or therapeutic use in humans or animals. The buyer assumes all responsibility for confirming the product's suitability and identity for their intended use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N2 B1614351 5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1000340-92-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-6-5-8-3-4-10-9(8)11-7(6)2/h3-5H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNVFQKXTEZMZPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(NC=C2)N=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80646920
Record name 5,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine
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Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000340-92-0
Record name 5,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000340-92-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine
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URL https://comptox.epa.gov/dashboard/DTXSID80646920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 5,6 Dimethyl 1h Pyrrolo 2,3 B Pyridine and Its Derivatives

Strategies for the Construction of the Pyrrolo[2,3-b]pyridine Core

The synthesis of the 5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine core can be approached through several strategic pathways. These methods primarily involve either forming the pyrrole (B145914) ring onto a pre-existing pyridine (B92270) structure or constructing the pyridine ring from a pyrrole precursor. Additionally, modern techniques such as multicomponent and cycloaddition reactions offer efficient and atom-economical alternatives.

Pyrrole Annulation onto Preformed Pyridine Rings

One of the most established methods for creating the pyrrolo[2,3-b]pyridine system is by building the pyrrole ring onto a functionalized pyridine starting material. This approach mirrors classical indole (B1671886) syntheses, adapted for the pyridine nucleus.

The Fischer indole synthesis is a widely applicable method that can be used for the preparation of the 7-azaindole (B17877) framework. researchgate.net This reaction typically involves the acid-catalyzed cyclization of a pyridine-derived hydrazone. For the synthesis of a 2,3-disubstituted this compound, the process would commence with the corresponding 2-hydrazino-5,6-dimethylpyridine. This intermediate is then reacted with a suitable ketone or aldehyde in a strong acid medium, such as polyphosphoric acid (PPA), at elevated temperatures to induce cyclization and form the final bicyclic product. researchgate.net The versatility of this method allows for the introduction of various substituents at the 2- and 3-positions of the pyrrole ring, depending on the choice of the carbonyl compound. researchgate.net

Another classical approach is the Madelung synthesis , which involves the intramolecular cyclization of an N-(pyridin-2-yl)alkanamide. While less common for this specific scaffold, it remains a viable strategy. In this case, 2-amino-5,6-dimethylpyridine would be acylated, and the resulting amide would be cyclized under strong base and high-temperature conditions. Modifications of these classical syntheses have been investigated to prepare a range of alkyl and aryl-substituted 1H-pyrrolo[2,3-b]pyridines. rsc.org

Pyridine Ring Formation from Pyrrole Precursors

An alternative strategy involves constructing the pyridine ring onto a pre-existing, appropriately substituted pyrrole molecule. This approach is particularly useful when the desired substitution pattern on the pyrrole ring is easier to establish before the final annulation step.

A notable method in this category is the cyclocondensation reaction of a 2-aminopyrrole derivative with a compound containing an active methylene (B1212753) group. ajol.info For instance, a 2-amino-1H-pyrrole-3-carbonitrile can react with various active methylene compounds, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of an acid catalyst. This reaction proceeds via an initial condensation followed by an intramolecular cyclization and subsequent aromatization to yield the substituted 1H-pyrrolo[2,3-b]pyridine. This method provides a direct route to 4-amino or 4-hydroxy substituted pyrrolo[2,3-b]pyridines. ajol.info

Another innovative approach is the skeletal rearrangement or expansion of one heterocyclic ring to form another. For example, a pyrrole-to-pyridine ring expansion can selectively generate 3-arylpyridine motifs by inserting aryl carbynyl cation equivalents into the pyrrole core. researchgate.net While complex, such skeletal editing transformations represent a modern frontier in heterocyclic synthesis.

Multi-Component Reactions (MCRs) in Pyrrolo[2,3-b]pyridine Synthesis

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency, atom economy, and ability to generate complex molecules in a single step from simple starting materials. beilstein-journals.orgscielo.org.mx

Isocyanides are exceptionally versatile building blocks in MCRs because their terminal carbon atom exhibits both nucleophilic and electrophilic character. beilstein-journals.orgnih.gov This dual reactivity is leveraged in famous name reactions like the Ugi and Passerini reactions to create diverse nitrogen-containing compounds. beilstein-journals.orgnih.govbeilstein-journals.org

An efficient three-component reaction has been developed for the synthesis of polyfunctionalized tetrahydrocyclopenta nih.govresearchgate.netpyrrolo[2,3-b]pyridine derivatives. beilstein-journals.orgnih.gov This reaction occurs between an alkyl isocyanide, a dialkyl but-2-ynedioate, and a 5,6-unsubstituted 1,4-dihydropyridine (B1200194). The 1,4-dihydropyridine acts as an activated enamine unit. beilstein-journals.org The reaction proceeds without a catalyst in refluxing acetonitrile (B52724), affording the complex tricyclic products in high yields and with significant diastereoselectivity. The initial step involves the generation of a Huisgen 1,4-dipole from the reaction of the isocyanide with the electron-deficient alkyne, which is then trapped by the dihydropyridine (B1217469) to construct the fused ring system. beilstein-journals.org

EntryIsocyanide (R¹)Dialkyl but-2-ynedioate (R²)1,4-Dihydropyridine (R³, R⁴)ProductYield (%)
1CyclohexylDimethylMethyl, PhenylTetrahydrocyclopenta nih.govresearchgate.netpyrrolo[2,3-b]pyridine derivative91
2t-ButylDimethylMethyl, PhenylTetrahydrocyclopenta nih.govresearchgate.netpyrrolo[2,3-b]pyridine derivative85
3BenzylDimethylMethyl, PhenylTetrahydrocyclopenta nih.govresearchgate.netpyrrolo[2,3-b]pyridine derivative88
4CyclohexylDiethylMethyl, PhenylTetrahydrocyclopenta nih.govresearchgate.netpyrrolo[2,3-b]pyridine derivative45
5CyclohexylDimethylEthyl, 4-ChlorophenylTetrahydrocyclopenta nih.govresearchgate.netpyrrolo[2,3-b]pyridine derivative89

Table based on data from an efficient protocol for the synthesis of polyfunctionalized tetrahydrocyclopenta nih.govresearchgate.netpyrrolo[2,3-b]pyridine-3,4b,5,6,7(1H)-pentacarboxylates. beilstein-journals.orgnih.gov

Active methylene compounds are crucial reagents in MCRs for the synthesis of a wide array of heterocycles. nih.govresearchgate.net Their utility extends to the formation of the pyrrolo[2,3-b]pyridine core.

A straightforward and effective two-component cyclo-condensation reaction has been established for producing new substituted 1H-pyrrolo[2,3-b]pyridines. ajol.info The reaction involves treating 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives with various active methylene compounds, such as acetylacetone, ethyl acetoacetate, or malononitrile. The reaction is typically carried out in acetic acid with a catalytic amount of hydrochloric acid, leading to the formation of the pyridine ring fused to the pyrrole core. ajol.info This approach allows for the synthesis of derivatives with diverse substituents at the 4, 5, and 6-positions of the newly formed pyridine ring.

Starting PyrroleActive Methylene CompoundProduct
2-Amino-1,5-diphenyl-1H-pyrrole-3-carbonitrileAcetylacetone4-Amino-5-acetyl-6-methyl-1,7-diphenyl-1H-pyrrolo[2,3-b]pyridine
2-Amino-1,5-diphenyl-1H-pyrrole-3-carbonitrileEthyl acetoacetate4-Amino-5-ethoxycarbonyl-6-methyl-1,7-diphenyl-1H-pyrrolo[2,3-b]pyridine
2-Amino-1,5-diphenyl-1H-pyrrole-3-carbonitrileMalononitrile4,6-Diamino-5-cyano-1,7-diphenyl-1H-pyrrolo[2,3-b]pyridine

Table illustrating the synthesis of substituted 1H-pyrrolo[2,3-b]pyridines from a pyrrole precursor and active methylene compounds. ajol.info

Cycloaddition Reactions for Pyrrolo[2,3-b]pyridine Systems

Cycloaddition reactions provide a powerful and convergent approach to constructing cyclic and heterocyclic systems, often with high regio- and stereoselectivity. While less commonly reported specifically for this compound, the principles can be applied to form either the pyrrole or the pyridine ring.

For instance, a [1+5] cycloaddition of isocyanides to N-formylmethyl-substituted enamides has been used to synthesize substituted pyridines. mdpi.com This type of reaction could be adapted to start from a pyrrole-based enamide to construct the fused pyridine ring.

Aza-Diels-Alder reactions, a type of [4+2] cycloaddition, are a cornerstone of pyridine synthesis. In this strategy, a 1-azadiene (derived from a pyrrole) could react with a suitable dienophile to form a dihydropyridine intermediate, which would then be oxidized to the aromatic pyrrolo[2,3-b]pyridine. Similarly, thio-Diels-Alder reactions using thiodienophiles have been used to create fused thiopyran rings, and analogous strategies could be envisioned for pyridine ring formation. nih.gov These methods offer a high degree of control over the substitution pattern of the resulting heterocyclic system.

Targeted Synthesis of this compound Analogues

The synthesis of specifically substituted pyrrolo[2,3-b]pyridine systems, such as the 5,6-dimethyl derivative, often requires multi-step sequences starting from appropriately substituted pyridine precursors.

Synthesis of Methylated Pyrrolo[2,3-b]pyridine Systems

The introduction of methyl groups onto the pyrrolo[2,3-b]pyridine scaffold can be achieved through various synthetic strategies. One common approach involves starting with a pre-methylated pyridine or pyrrole ring and then constructing the second ring. For instance, the synthesis of 1,5-dimethyl-1H-indole-3-carbothioamide has been reported, showcasing methods for methylation on the indole core. amazonaws.com Another approach involves the use of methylated pyridin-2-ylamine precursors. For example, 3-methyl-5-nitro-pyridin-2-ylamine can be converted to N,N-dimethyl-N′-(3-methyl-5-nitro-pyridin-2-yl)-formamidine, which is a key intermediate for the synthesis of substituted 7-azaindoles. acs.org While a direct synthesis for this compound was not detailed in the provided results, the synthesis of 3,4,5-tri-(2-methoxyphenyl)-2,6-dimethylpyridine via Suzuki-Miyaura reaction highlights methods for creating highly substituted, methylated pyridine systems. beilstein-journals.org

Specific Routes to Diverse Pyrrolo[2,3-b]pyridine Derivatives

A variety of synthetic routes have been developed to access diverse pyrrolo[2,3-b]pyridine derivatives. These methods often employ metal-catalyzed cross-coupling reactions to build the heterocyclic core. A practical and straightforward preparation of 2-substituted 7-azaindole derivatives starts from 2-amino-3-iodopyridine (B10696). organic-chemistry.org This two-step procedure involves a Sonogashira coupling followed by a C-N cyclization, and it is noted for being efficient and scalable without the need for protecting groups. organic-chemistry.org

Another versatile method is the silver-catalyzed intramolecular cyclization of acetylenic free amines, which yields 7-azaindoles in very good yields without the need for strong acids or bases. organic-chemistry.org The use of water as a solvent in this reaction is believed to play a role in enhancing reactivity and regioselectivity through hydrogen bonding. organic-chemistry.org

Cascade reactions provide an efficient route to substituted azaindoles. A palladium-catalyzed cascade involving a C-N cross-coupling and a Heck reaction of alkenyl bromides with amino-o-bromopyridines has been described for the synthesis of various substituted 4-, 5-, 6-, and 7-azaindoles. acs.org This approach is notable for being the first of its kind to access all four azaindole isomers from readily available aminopyridines. acs.org

Functionalization and Derivatization Strategies on the Pyrrolo[2,3-b]pyridine Scaffold

The functionalization of the pre-formed this compound scaffold is crucial for generating a library of analogues for structure-activity relationship (SAR) studies. Metal-catalyzed cross-coupling reactions are powerful tools for this purpose.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig Amination)

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with a halide. nih.govlibretexts.org For the pyrrolo[2,3-b]pyridine system, this reaction has been used to introduce aryl groups. mdpi.commdpi.combohrium.comdntb.gov.uadocumentsdelivered.com A chemoselective Suzuki-Miyaura cross-coupling at the C-2 position of a 2-iodo-4-chloropyrrolopyridine intermediate has been reported as a key step in the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines. mdpi.commdpi.combohrium.comdntb.gov.uadocumentsdelivered.com The reaction is often carried out using a palladium catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable base like K₂CO₃. nih.govnih.gov The development of highly active and stable palladium-phosphine catalysts has enabled the coupling of challenging heterocyclic substrates, including pyridine boronic acids, without inhibition by basic amino groups. organic-chemistry.org

Table 1: Examples of Suzuki-Miyaura Coupling on Pyrrolo[2,3-b]pyridine Scaffolds
Starting MaterialCoupling PartnerCatalyst/LigandBaseSolventProductYieldReference
4-Chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridinePhenylboronic acidPd₂(dba)₃K₂CO₃1,4-dioxane:water4-Chloro-2-phenyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridineNot specified nih.gov
4-Chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine4-Methoxyphenylboronic acidPd₂(dba)₃K₂CO₃1,4-dioxane:water4-Chloro-2-(4-methoxyphenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridineNot specified nih.gov
3,4,5-tribromo-2,6-dimethylpyridine2-methoxyphenylboronic acidNot specifiedNot specifiedNot specified3,4,5-tri-(2-methoxyphenyl)-2,6-dimethylpyridinesMain product syn-syn-3 beilstein-journals.org

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides, catalyzed by palladium and a copper co-catalyst, to form C-C bonds. wikipedia.org It has been employed in the synthesis of various pyrrolo[2,3-b]pyridine derivatives. organic-chemistry.orgresearchgate.net For instance, 2-substituted 7-azaindoles can be prepared via a Sonogashira coupling of 2-amino-3-iodopyridine with various alkynes, followed by cyclization. organic-chemistry.org The reaction conditions are generally mild, often performed at room temperature with an amine base that also serves as the solvent. wikipedia.org Copper-free Sonogashira reactions have also been developed, which are advantageous in certain contexts. nih.gov

Table 2: Examples of Sonogashira Coupling for the Synthesis of Pyrrolo[2,3-b]pyridine Precursors
HalideAlkyneCatalyst/Co-catalystBaseSolventProductYieldReference
2-Amino-3-iodopyridineVarious terminal alkynesPd catalystNot specifiedNot specified2-Amino-3-(alkynyl)pyridinesHigh organic-chemistry.org
6-bromo-3-fluoro-2-cyanopyridine1-ethyl-4-ethynylbenzenePd[PPh₃]₄ / CuIEt₃NTHF6-((4-ethylphenyl)ethynyl)-3-fluoropicolinonitrileLow (25%) soton.ac.uk
5,6-dichloropyrazine-2,3-dicarbonitrilePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF5-(arylideneamino)-6-phenyl-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrileGood researchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds between aryl halides and amines. wikipedia.org It is a key strategy for introducing amino substituents onto the pyrrolo[2,3-b]pyridine scaffold. mdpi.commdpi.combohrium.comdntb.gov.uadocumentsdelivered.com The reaction typically involves a palladium precursor, a phosphine (B1218219) ligand (such as BINAP or Xantphos), and a base. wikipedia.orgbeilstein-journals.org The choice of ligand is crucial and can influence the reaction's efficiency and scope. nih.gov For example, in the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, a Buchwald-Hartwig amination is used to introduce a secondary amine at the C-4 position of a 4-chloro-2-aryl-pyrrolopyridine intermediate. mdpi.commdpi.combohrium.comdntb.gov.uadocumentsdelivered.com

Table 3: Examples of Buchwald-Hartwig Amination on Pyrrolo[2,3-b]pyridine Scaffolds
Aryl HalideAmineCatalyst/LigandBaseSolventProductYieldReference
N-protected 4-bromo-7-azaindolesAmidesPd(OAc)₂ / XantphosCs₂CO₃DioxaneN-protected 4-amido-7-azaindolesNot specified beilstein-journals.org
N-protected 4-bromo-7-azaindolesPrimary aromatic aminesPd(OAc)₂ / XantphosCs₂CO₃DioxaneN-protected 4-(arylamino)-7-azaindolesExcellent beilstein-journals.org
2-bromo-6-methyl pyridine(+/-)-trans-1,2-diaminocyclohexane[Pd₂(dba)₃] / (±)-BINAPNaOButTolueneN,N'-bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine60% chemspider.com

C–N and C–C Bond Formation Reactions

Beyond the canonical cross-coupling reactions, other methods for C-N and C-C bond formation are instrumental in diversifying the pyrrolo[2,3-b]pyridine scaffold. A sequential metal-catalyzed C-N bond formation has been described for the synthesis of 2-amido-indoles from ortho-haloaryl acetylenic bromides. nih.gov This process involves an initial selective amidation at the sp-hybridized carbon, followed by an intramolecular Csp²-N bond formation. nih.gov

Domino reactions offer an efficient pathway to complex molecules in a single pot. For instance, the synthesis of 7-azaindoles and 7-azaindolines can be achieved through a domino reaction of 2-fluoro-3-methylpyridine (B30981) with aldehydes, where the selectivity is controlled by the alkali-amide base used. rsc.org LiN(SiMe₃)₂ favors the formation of 7-azaindolines, while KN(SiMe₃)₂ predominantly yields 7-azaindoles. rsc.org

Regioselective Functionalization and Challenges (e.g., at C2, C3, C4, C5)

The regioselective functionalization of the pyrrolo[2,3-b]pyridine ring system presents a significant synthetic challenge due to the presence of multiple reactive sites. The electronic properties of the fused electron-rich pyrrole and electron-deficient pyridine rings influence the reactivity of each position. beilstein-journals.org

C2 and C3 Positions: The pyrrole ring is generally more susceptible to electrophilic substitution. Functionalization at the C3 position of the pyrrolo[2,3-b]pyridine scaffold is common. However, achieving selectivity between C2 and C3 can be challenging. In the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, it was noted that the oxidative addition of palladium occurred preferentially at C-2 over C-4. mdpi.commdpi.combohrium.comdntb.gov.uadocumentsdelivered.com

C4 and C5 Positions: The pyridine ring positions are generally less reactive towards electrophilic substitution but can be functionalized through nucleophilic aromatic substitution or metal-catalyzed cross-coupling of halogenated precursors. The synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines involved a chemoselective Suzuki-Miyaura coupling at C-2 followed by a Buchwald-Hartwig amination at C-4. mdpi.commdpi.combohrium.comdntb.gov.uadocumentsdelivered.com The development of reliable procedures for the functionalization of 5,6-fused bicyclic N-heterocycles like pyrazolopyrimidines and imidazopyridazines has shown that regioselective metalations can be achieved using specific bases, allowing for the introduction of various substituents at defined positions. uni-muenchen.de

The presence of the N-H group in the pyrrole ring can also complicate reactions by acting as an inhibitor for some palladium catalysts. nih.gov Therefore, N-protection is often necessary to achieve successful functionalization, although protecting-group-free methods are highly desirable and have been developed. organic-chemistry.orgnih.gov

Alkylation and Acylation Reactions

The functionalization of the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core through alkylation and acylation is a critical step in the synthesis of diverse derivatives. These reactions primarily target the nitrogen atom of the pyrrole ring (N-1 position), which possesses a lone pair of electrons and an acidic proton, making it susceptible to electrophilic attack.

N-Alkylation: The N-alkylation of the 7-azaindole scaffold is a common strategy to introduce various alkyl groups. This transformation is typically achieved by treating the parent heterocycle with an alkylating agent in the presence of a base. For instance, N-alkylated azaindoles can be prepared from electron-deficient o-chloroarylamines through a one-pot process that involves a copper-free Sonogashira alkynylation followed by a base-mediated indolization reaction. organic-chemistry.org Another approach involves the reaction of epoxides with primary amines, which, accelerated by microwave irradiation, proceeds through an epoxide-opening, cyclization, and dehydration sequence to yield 1-substituted 7-azaindoles. organic-chemistry.org

N-Acylation: N-acylation introduces an acyl group onto the pyrrole nitrogen, often serving as a means to create amide functionalities or to act as a protecting group. Acylation can be achieved using various acylating agents such as acyl chlorides or anhydrides. In some complex cascade reactions, N-acylation is an integral step. For example, a one-pot synthesis of polyheterocyclic pyrrolo[3,4-b]pyridin-5-ones involves an Ugi three-component reaction followed by an aza Diels-Alder reaction and a subsequent intramolecular N-acylation step. researchgate.net While specific examples detailing the acylation of this compound are not prevalent, the general reactivity of the 7-azaindole nucleus suggests that standard acylation conditions would be applicable.

The table below summarizes representative conditions for these functionalization reactions on the broader 7-azaindole framework.

Table 1: Representative Alkylation and Acylation Reactions for the 7-Azaindole Scaffold

Reaction Type Reactants Reagents & Conditions Product Type Ref

Nitration and Subsequent Reduction of Nitro Groups

The introduction of a nitro group onto the this compound scaffold, followed by its reduction to an amino group, is a key two-step process for synthesizing amino-substituted derivatives, which are valuable precursors for further functionalization.

Nitration: The nitration of the 7-azaindole ring system is a challenging reaction that requires careful control of conditions to achieve the desired regioselectivity and avoid unwanted side reactions. Direct nitration of 7-azaindole itself often leads to complex mixtures. A more effective strategy involves the nitration of a reduced precursor, 7-azaindoline. acs.org In this procedure, 7-azaindoline behaves like a substituted 2-aminopyridine, undergoing electrophilic nitration preferentially at the C-5 position of the pyridine ring. acs.orgresearchgate.net The reaction is typically carried out using a mixture of fuming nitric acid and concentrated sulfuric acid at low temperatures. acs.org An alternative method utilizes nitric acid in trifluoroacetic anhydride. researchgate.netumich.edu The presence of the electron-withdrawing nitro group on the pyridine ring can alter the reactivity of the system. acs.org

A scalable methodology for the synthesis of 5-nitro-7-azaindole has been developed involving the metal-free cycloisomerization of 5-nitro-3-trimethylsilanylethynyl-pyridin-2-ylamine. researchgate.net

Reduction of Nitro Groups: Once the nitro group is installed, it can be reduced to a primary amine. This transformation is commonly accomplished through catalytic hydrogenation. Reagents such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere are effective for this purpose. wikipedia.org The reduction of 5-nitro-7-azaindoline, for example, can be followed by dehydrogenation to furnish 5-amino-7-azaindole. acs.org Other reducing agents used for converting aromatic nitro compounds to anilines include iron in acidic media and tin(II) chloride. wikipedia.org The choice of reducing agent can be critical to avoid the reduction of other functional groups within the molecule.

The table below outlines the key steps in the nitration and reduction sequence for the 7-azaindole core.

Table 2: Synthesis and Reduction of Nitro-7-Azaindole Derivatives

Step Substrate Reagents & Conditions Product Ref
Nitration 7-Azaindoline Fuming HNO₃, conc. H₂SO₄, -5 °C 5-Nitro-7-azaindoline acs.org
Nitration 5-Nitro-3-trimethylsilanylethynyl-pyridin-2-ylamine Metal-free cycloisomerization 5-Nitro-7-azaindole researchgate.net
Reduction Aromatic Nitro Compound Catalytic Hydrogenation (e.g., Pd/C, H₂) Aromatic Amine wikipedia.org
Reduction Nitroarene Iron metal in acidic medium Aniline wikipedia.org

Chemo- and Regioselectivity Considerations in Synthetic Pathways

Achieving chemo- and regioselectivity is paramount in the synthesis of complex molecules based on the this compound scaffold. The presence of multiple reactive sites—the N-1 proton, the C-2 and C-3 positions of the pyrrole ring, and the pyridine ring itself—necessitates precise control over reaction conditions.

Chemoselectivity: A notable example of chemoselectivity is the alkali-amide controlled synthesis of either 7-azaindoles or their reduced 7-azaindoline counterparts from the same starting materials. rsc.orgrsc.org In a one-pot reaction of 2-fluoro-3-methylpyridine and an arylaldehyde, the choice of the base's counterion dictates the outcome: lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂) selectively produces 7-azaindolines, whereas potassium bis(trimethylsilyl)amide (KN(SiMe₃)₂) yields 7-azaindoles. rsc.orgrsc.org This selectivity is attributed to the different coordinating abilities of the lithium and potassium ions in the reaction intermediates.

Regioselectivity: The regioselective functionalization of the 7-azaindole core is a well-explored area.

C-H Functionalization: Direct C-H functionalization offers an atom-economical way to introduce substituents. Palladium-catalyzed direct arylation of N-methyl-7-azaindole with arylboronic acids can be achieved with high regioselectivity at the C-2 position. researchgate.net Similarly, direct alkynylation using a palladium catalyst system can regioselectively introduce alkynyl groups at the C-3 position of unsubstituted 7-azaindole. researchgate.net

Cross-Coupling Reactions: In cases of di- or poly-halogenated precursors, regioselectivity in cross-coupling reactions is crucial. For instance, in a 4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine system, the Suzuki-Miyaura coupling occurs chemoselectively at the more reactive C-2 iodo-substituted position over the C-4 chloro-substituted position. nih.gov This allows for the sequential introduction of different aryl groups.

Nitration: As discussed previously, the nitration of 7-azaindoline demonstrates high regioselectivity for the C-5 position on the pyridine ring, avoiding reaction at the pyrrole C-3 position. acs.org

These examples underscore the importance of catalyst systems, protecting groups, and reaction conditions in directing the outcome of synthetic transformations on the 7-azaindole nucleus. nih.govorganic-chemistry.org

Development of Sustainable and Atom-Economical Synthetic Protocols

In modern organic synthesis, there is a strong emphasis on developing environmentally benign, efficient, and waste-minimizing protocols. The synthesis of this compound and its derivatives is increasingly benefiting from these principles of green chemistry.

Sustainable Strategies: Key strategies include the use of less hazardous solvents, catalytic processes over stoichiometric ones, and reducing the number of synthetic steps. researchgate.net

One-Pot Reactions: Domino or tandem reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, are highly efficient. The selective synthesis of 7-azaindoles and 7-azaindolines using an alkali-amide base is an example of a one-pot process that improves efficiency and reduces waste. rsc.org

Green Solvents: The use of environmentally friendly solvents is a cornerstone of sustainable chemistry. A silver-catalyzed intramolecular cyclization of acetylenic free amines to afford 7-azaindoles has been successfully performed in water, which serves as a green solvent and can enhance reactivity and regioselectivity through hydrogen bonding. organic-chemistry.org

Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction times, often leading to cleaner reactions and higher yields compared to conventional heating. organic-chemistry.org It has been effectively used in the synthesis of 1,3-substituted 7-azaindoles, reducing reaction times from days to minutes. organic-chemistry.org

Atom-Economical Protocols: Atom economy focuses on maximizing the incorporation of atoms from the starting materials into the final product.

Multicomponent Reactions (MCRs): MCRs are inherently atom-economical as they combine three or more reactants in a single operation to form a product that contains the majority of the atoms from the starting materials. They represent a powerful tool for efficiently constructing complex heterocyclic systems like azaindole derivatives. uni-rostock.de

C-H Activation: Direct C-H functionalization is a highly atom-economical strategy as it avoids the pre-functionalization of substrates (e.g., halogenation) and the subsequent generation of stoichiometric byproducts typical of traditional cross-coupling reactions. researchgate.netresearchgate.net

The development of these sustainable and atom-economical methods is crucial for the large-scale, cost-effective, and environmentally responsible production of 7-azaindole-based compounds.

Structural Elucidation and Advanced Characterization Techniques

Spectroscopic Analysis Methods

Spectroscopic techniques are fundamental in determining the structure of organic molecules. By analyzing the interaction of the molecule with electromagnetic radiation, methods like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide a detailed picture of the compound's atomic arrangement and functional groups. While specific experimental data for 5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine is not widely available in published literature, the following sections describe the expected analytical data based on closely related and parent compounds from the pyrrolo[2,3-b]pyridine family.

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) atoms within a molecule.

For ¹H NMR , the spectrum of this compound would be expected to show distinct signals for the aromatic protons on the pyrrole (B145914) and pyridine (B92270) rings, a broad singlet for the N-H proton of the pyrrole ring, and sharp singlets for the two methyl groups. The chemical shifts (δ) and coupling constants (J) would provide definitive information about the substitution pattern. For instance, data for the related compound 5-bromo-1H-pyrrolo[2,3-b]pyridine shows characteristic peaks for the protons on the heterocyclic core. amazonaws.comresearchgate.net

¹³C NMR provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal. The spectrum would show signals for the two methyl carbons, as well as for the carbons of the fused pyrrole and pyridine rings. The chemical shifts are influenced by the electronic environment of each carbon atom. rsc.orgsemanticscholar.org

Illustrative ¹H and ¹³C NMR Data for a Related Compound: 5-Bromo-1H-pyrrolo[2,3-b]pyridine Note: This data is for a related compound and serves as a representative example. amazonaws.comresearchgate.net

¹H NMR (in DMF-d₇) ¹³C NMR (in DMF-d₇)
Chemical Shift (δ) ppm Assignment Chemical Shift (δ) ppm Assignment
11.91 (bs, 1H)HN¹147.5C⁸
8.30 (d, J = 2.2 Hz, 1H)HC⁶142.9C⁶
8.20 (d, J = 2.0 Hz, 1H)HC⁴130.3C⁴
7.63 (t, J = 2.8 Hz, 1H)HC²128.2
6.50 (m, 1H)HC³122.1C⁷
111.1C⁵
100.0

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound. For this compound (C₉H₁₀N₂), the expected monoisotopic mass is approximately 146.084 g/mol . epa.gov High-Resolution Mass Spectrometry (HRMS) would be able to confirm the elemental composition with high accuracy. semanticscholar.org The mass spectrum of the parent compound, 1H-pyrrolo[2,3-b]pyridine, shows a prominent molecular ion peak, which is characteristic of aromatic compounds. nist.gov

Predicted Mass Spectrometry Data for this compound

Technique Expected Value
Molecular FormulaC₉H₁₀N₂
Average Mass146.193 g/mol
Monoisotopic Mass146.084398 g/mol
Predicted [M+H]⁺ (HRMS)147.0916

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands. A key feature would be the N-H stretching vibration of the pyrrole ring, typically appearing as a sharp peak in the region of 3300-3500 cm⁻¹. Other significant absorptions would include C-H stretching from the aromatic rings and methyl groups, and C=C and C=N stretching vibrations within the aromatic system. The IR spectrum for the parent compound, 1H-pyrrolo[2,3-b]pyridine, provides a reference for the characteristic absorptions of the core heterocyclic structure. spectrabase.com

Elemental Analysis

Elemental analysis is a process where a sample of a substance is analyzed for its elemental composition. For a pure sample of this compound (C₉H₁₀N₂), the calculated elemental composition would be approximately 73.94% carbon, 6.90% hydrogen, and 19.16% nitrogen. Experimental results from elemental analysis of a synthesized sample should closely match these theoretical values to confirm its purity and identity. For example, the elemental analysis of 5-bromo-1H-pyrrolo[2,3-b]pyridine showed experimental values that were in close agreement with the calculated percentages. amazonaws.comresearchgate.net

X-ray Crystallography for Pyrrolo[2,3-b]pyridine Derivatives

Purity Assessment Techniques (e.g., High-Performance Liquid Chromatography (HPLC))

High-Performance Liquid Chromatography (HPLC) is a key analytical technique used to separate, identify, and quantify each component in a mixture. It is widely used to assess the purity of synthesized compounds. For this compound, a reversed-phase HPLC method would likely be employed, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier like formic acid or trifluoroacetic acid. amazonaws.comptfarm.pl The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. For many synthesized pyrrolo[2,3-b]pyridine derivatives, HPLC is used to confirm purity, often reported as a percentage. mdpi.com

Biological Activities and Pharmacological Profiles of 1h Pyrrolo 2,3 B Pyridine Derivatives

Anticancer Activities and Molecular Mechanisms

Derivatives of 1H-pyrrolo[2,3-b]pyridine have emerged as a promising class of anticancer agents. Their therapeutic potential largely stems from their ability to inhibit various protein kinases that are crucial for cancer cell proliferation, survival, and migration.

Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Consequently, targeting these enzymes with small molecule inhibitors has become a cornerstone of modern oncology. The 1H-pyrrolo[2,3-b]pyridine core serves as an effective scaffold for designing potent and selective kinase inhibitors.

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are non-receptor tyrosine kinases that play a pivotal role in cytokine signaling pathways essential for immune response and inflammation. guidetopharmacology.orgyoutube.com Dysregulation of JAK signaling is implicated in various cancers and autoimmune diseases. nih.gov

Researchers have synthesized and evaluated a series of 1H-pyrrolo[2,3-b]pyridine derivatives as potential JAK inhibitors. nih.gov Through chemical modifications, a compound, 14c , was identified as a potent and moderately selective inhibitor of JAK3. nih.gov The introduction of a carbamoyl (B1232498) group at the C5-position and a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring were key modifications that led to a significant increase in JAK3 inhibitory activity. nih.gov This compound also demonstrated an immunomodulating effect on interleukin-2-stimulated T cell proliferation. nih.gov Docking studies have provided insights into the substituent effects on JAK3 inhibitory activity, aiding in the rational design of more potent inhibitors. nih.gov

Table 1: Inhibitory Activity of 1H-Pyrrolo[2,3-b]pyridine Derivative against JAK3

Compound JAK3 IC₅₀ (nM)
14c Potent, selective

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

The Fibroblast Growth Factor Receptor (FGFR) family, consisting of four members (FGFR1-4), is a group of receptor tyrosine kinases that, when abnormally activated, play a significant role in the development and progression of various tumors. nih.govnih.govuq.edu.au This makes them an attractive target for cancer therapy. nih.govnih.govuq.edu.au

A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been designed and synthesized as potent inhibitors of FGFR1, 2, and 3. nih.govnih.govuq.edu.au One notable compound, 4h , demonstrated potent inhibitory activity against FGFR1, 2, and 3 with IC₅₀ values of 7, 9, and 25 nM, respectively. nih.govnih.govuq.edu.au In vitro studies showed that 4h inhibited the proliferation of 4T1 breast cancer cells and induced apoptosis. nih.govnih.govuq.edu.au Furthermore, it significantly hindered the migration and invasion of these cancer cells. nih.govnih.govuq.edu.au The low molecular weight of 4h makes it a promising lead compound for further optimization. nih.govnih.govuq.edu.au

Table 2: Inhibitory Activity of Compound 4h against FGFRs

Target IC₅₀ (nM)
FGFR1 7
FGFR2 9
FGFR3 25
FGFR4 712

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Adaptor Associated Kinase 1 (AAK1) is a serine/threonine protein kinase that regulates clathrin-mediated endocytosis, a process hijacked by several viruses for entry into host cells. nih.govresearchgate.net AAK1 is considered a promising target for antiviral therapies. nih.gov

A screening of structurally diverse kinase inhibitors identified a 1H-pyrrolo[2,3-b]pyridine derivative as a potent AAK1 inhibitor with a K D value of 53 nM. nih.gov Optimization of this lead compound led to the development of novel 3,5-disubstituted-pyrrolo[2,3-b]pyridines with high affinity for AAK1. nih.govresearchgate.net These optimized compounds have shown improved antiviral activity against dengue virus and Ebola virus in vitro and in human primary dendritic cells. nih.gov This suggests that targeting the host cellular kinase AAK1 could be a viable broad-spectrum antiviral strategy. nih.gov

Table 3: AAK1 Inhibitory Activity of a 1H-Pyrrolo[2,3-b]pyridine Derivative

Compound K D (nM)
Lead Compound 53

K D (dissociation constant) is a measure of the binding affinity between the inhibitor and the kinase.

FMS-like Tyrosine Kinase 3 (FLT3) is a receptor tyrosine kinase, and its overexpression, particularly due to internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations, is strongly associated with acute myeloid leukemia (AML). nih.govsemanticscholar.org This makes FLT3 a key therapeutic target for AML. nih.gov

Researchers have designed and synthesized two series of 1H-pyrrolo[2,3-b]pyridine derivatives, CM1-CM24 , as FLT3 inhibitors. nih.gov Among these, compound CM5 showed significant inhibition of both FLT3 and its mutated form, FLT3-ITD, with inhibitory percentages of 57.72% and 53.77% respectively, at a concentration of 1 μM. nih.gov These findings highlight the potential of the 1H-pyrrolo[2,3-b]pyridine scaffold in developing effective treatments for AML. nih.gov

Table 4: Inhibition Percentage of Compound CM5 against FLT3

Target Inhibition % at 1 μM
FLT3 57.72
FLT3-ITD 53.77

The Large Tumor Suppressor Kinases (LATS1 and LATS2) are core components of the Hippo signaling pathway, which plays a crucial role in regulating organ size, cell proliferation, and apoptosis. rsc.orgnih.gov Dysregulation of this pathway is implicated in various cancers. rsc.org

Several inhibitors of LATS have been developed based on the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) structure. rsc.org However, these initial inhibitors often faced challenges with kinase selectivity and metabolic stability. rsc.org Through a process of scaffold hopping, where the original 1H-pyrrolo[2,3-b]pyridine core was systematically replaced with other bicyclic heterocycles, researchers aimed to identify new structures with improved drug-like properties. rsc.org This approach led to the discovery of advanced LATS inhibitors with potent kinase activity and exceptional selectivity. rsc.org For instance, a small molecule designated GA-017 was found to inhibit LATS1 and LATS2 with IC₅₀ values of 4.10 ± 0.79 nM and 3.92 ± 0.42 nM, respectively. nih.gov Another inhibitor, LPi-1 , also effectively inhibited LATS1/2 kinase activity. nih.gov These findings underscore the potential of targeting LATS kinases for cancer therapy and regenerative medicine. rsc.orgnih.gov

Table 5: Inhibitory Activity of LATS Inhibitors

Compound LATS1 IC₅₀ (nM) LATS2 IC₅₀ (nM)
GA-017 4.10 ± 0.79 3.92 ± 0.42
LPi-1 Potent inhibitor Potent inhibitor

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Antiproliferative Effects in Various Cancer Cell Lines

Derivatives of 1H-pyrrolo[2,3-b]pyridine have exhibited significant antiproliferative effects across a range of human cancer cell lines. For example, a new series of diarylureas and diarylamides based on the 1H-pyrrolo[3,2-c]pyridine scaffold, a structural isomer, demonstrated potent activity against the A375P human melanoma cell line, with some compounds showing greater potency than the established drug Sorafenib. nih.gov Specifically, compounds 8b, 8g, and 9a-e from this series showed the highest potency with IC50 values in the nanomolar range. nih.gov Another study on 1H-pyrrolo[3,2-c]pyridine derivatives also reported superior activity against A375 melanoma cells compared to Sorafenib. nih.gov

Furthermore, certain 1H-pyrrolo[3,2-c]pyridine derivatives have shown potent antiproliferative activity against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines, with IC50 values ranging from 0.12 to 0.21 μM for the most active compound (10t). tandfonline.comnih.gov In another study, the optimized compound 16h, a 3-substituted 1H-pyrrolo[2,3-b]pyridine derivative, displayed excellent antiproliferative effects on A549 (lung cancer), MDA-MB-231 (breast cancer), and MCF-7 cell lines with IC50 values ranging from 0.109 μM to 0.245 μM. nih.gov

The antiproliferative activity of these derivatives has also been observed in other cancer cell lines. For instance, compound 4h, a 1H-pyrrolo[2,3-b]pyridine derivative, inhibited the proliferation of 4T1 mouse breast cancer cells. rsc.org Additionally, newly designed 1H-pyrrolo[2,3-b]pyridine derivatives have demonstrated potent inhibition against FLT3-dependent human AML cell lines, MOLM-13 and MV4-11, with IC50 values of 0.75 μM and 0.64 μM, respectively, for compound CM5. nih.gov While direct studies on Dalton Lymphoma Ascites cells are limited for this specific compound class, broader studies on pyridine (B92270) derivatives have shown antiproliferative activity against these cells. imist.ma

Interactive Data Table: Antiproliferative Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives

DerivativeCell LineIC50 ValueReference
Diarylureas/Diarylamides (e.g., 8b, 8g, 9a-e)A375P (Melanoma)Nanomolar range nih.gov
Compound 10tHeLa (Cervical)0.12 µM tandfonline.comnih.gov
Compound 10tMCF-7 (Breast)0.21 µM tandfonline.comnih.gov
Compound 16hA549 (Lung)0.109 - 0.245 µM nih.gov
Compound 16hMDA-MB-231 (Breast)0.109 - 0.245 µM nih.gov
Compound 16hMCF-7 (Breast)0.109 - 0.245 µM nih.gov
Compound 4h4T1 (Breast)Not specified rsc.org
Compound CM5MOLM-13 (AML)0.75 µM nih.gov
Compound CM5MV4-11 (AML)0.64 µM nih.gov
Pyridine Derivative 50Dalton Lymphoma Ascites9 mM imist.ma
Pyridine Derivative 51Dalton Lymphoma Ascites8 mM imist.ma

Induction of Apoptosis and Cell Cycle Arrest Mechanisms

The anticancer effects of 1H-pyrrolo[2,3-b]pyridine derivatives are often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest. For instance, compound 16h was found to promote apoptosis in A549 cells in a dose-dependent manner and effectively arrested the cell cycle in the G0/G1 phase. nih.gov Similarly, compound 4h was shown to induce apoptosis in 4T1 breast cancer cells. rsc.org

A series of 1H-pyrrolo[3,2-c]pyridine derivatives, acting as colchicine-binding site inhibitors, demonstrated the ability to cause G2/M phase cell cycle arrest and apoptosis at micromolar concentrations in HeLa, SGC-7901, and MCF-7 cancer cell lines. tandfonline.comnih.gov Another study on pyrazolo[3,4-b]pyridine derivatives investigated their impact on apoptotic parameters, including Bax, Bcl-2, p53, and caspase-3. nih.gov Furthermore, newly synthesized 1H-pyrrolo[2,3-b]pyridine derivatives were found to effectively induce apoptosis in MOLM-13 and MV4-11 cells by arresting the cell cycle at the G0/G1 phase. nih.gov

Interactive Data Table: Apoptosis and Cell Cycle Arrest by 1H-Pyrrolo[2,3-b]pyridine Derivatives

DerivativeCell LineEffectReference
Compound 16hA549Apoptosis induction, G0/G1 arrest nih.gov
Compound 4h4T1Apoptosis induction rsc.org
Compound 10tHeLa, SGC-7901, MCF-7G2/M arrest, apoptosis tandfonline.comnih.gov
Compound CM5MOLM-13, MV4-11Apoptosis induction, G0/G1 arrest nih.gov

Inhibition of Cancer Cell Migration and Invasion

The ability to inhibit cancer cell migration and invasion is a critical aspect of anticancer therapy, as it can prevent metastasis. Research has shown that 1H-pyrrolo[2,3-b]pyridine derivatives possess this capability. For example, compound 16h potently suppressed the migration of A549 lung cancer cells. nih.gov In another study, compound 4h significantly inhibited both the migration and invasion of 4T1 breast cancer cells. rsc.org

Modulation of Multidrug Resistance (MDR)

No relevant studies were identified in the conducted research that specifically address the modulation of multidrug resistance (MDR) by 5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine or its derivatives.

Immunomodulatory Properties

In addition to their anticancer effects, 1H-pyrrolo[2,3-b]pyridine derivatives have been explored for their immunomodulatory properties. A series of these derivatives have been described as novel immunomodulators that target Janus Kinase 3 (JAK3), a crucial enzyme in immune signaling pathways. imist.maimist.ma The introduction of a carbamoyl group at the C5-position and a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring significantly increased JAK3 inhibitory activity. imist.maimist.ma Compound 14c from this series was identified as a potent and moderately selective JAK3 inhibitor, demonstrating an immunomodulating effect on interleukin-2-stimulated T cell proliferation. imist.maimist.ma Further optimization led to compound 31, which exhibited potent JAK3 inhibitory activity and showed a potent immunomodulating effect on IL-2-stimulated T cell proliferation in cellular assays. nih.gov

Central Nervous System (CNS) Relevant Activities

The 1H-pyrrolo[2,3-b]pyridine framework has been extensively explored for its potential to modulate CNS functions.

Phosphodiesterase 4B (PDE4B) Inhibition

Phosphodiesterase 4 (PDE4) is an enzyme family that degrades the second messenger cyclic adenosine (B11128) monophosphate (cAMP). Its inhibition can lead to anti-inflammatory and pro-cognitive effects. The PDE4B isoform, in particular, is a target for treating CNS disorders. Research has identified that the 1H-pyrrolo[2,3-b]pyridine scaffold can serve as a basis for potent PDE4B inhibitors.

A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides were synthesized and evaluated as selective PDE4B inhibitors. nih.govnih.gov These compounds demonstrated a range of inhibitory activity against PDE4B, with some derivatives showing IC50 values in the low micromolar range. nih.gov For instance, one potent derivative from this series exhibited significant inhibition of TNF-α release from macrophages, a key process in inflammation that is modulated by PDE4 activity. nih.govnih.gov While these studies did not specifically include the 5,6-dimethyl substitution, they establish the potential of the 1H-pyrrolo[2,3-b]pyridine core to bind to and inhibit PDE4B.

Table 1: PDE4B Inhibition by 1H-Pyrrolo[2,3-b]pyridine Derivatives

Compound Series Key Structural Features PDE4B IC50 Range (µM) Cellular Activity

Anticonvulsant and Antidepressant Potential

The structural motif of pyrrolopyridine is present in compounds investigated for anticonvulsant and antidepressant properties. Studies on related heterocyclic systems suggest that this scaffold can be a valuable starting point for the development of new neurotropic agents. For example, derivatives of pyrrolo[3,4-c]pyridine have been found to exhibit sedative and analgesic activities, suggesting CNS penetration and activity. nih.govresearchgate.net

Furthermore, the introduction of a 1H-pyrrolo[2,3-b]pyridine moiety into certain molecular structures has been explored in the design of multi-target antidepressants, particularly those targeting the serotonin (B10506) transporter (SERT). nih.gov While the replacement of an indole (B1671886) core with a 1H-pyrrolo[2,3-b]pyridine moiety in one study led to a slight decrease in SERT binding affinity, it highlights the recognized potential of this scaffold in CNS drug design. nih.gov The potential for 5,6-dimethyl substitution to influence these activities remains an area for future investigation.

Receptor Modulation (e.g., GABA-A, NMDA, Nicotinic Acetylcholine (B1216132) Receptors)

The modulation of major CNS receptors is a key mechanism for many neuroactive drugs. While direct studies on this compound are lacking, research on related isomers provides clues to its potential.

Derivatives of 1H-pyrrolo[3,2-b]pyridine , an isomer of the target scaffold, have been identified as potent and selective negative allosteric modulators (NAMs) of the GluN2B subtype of the NMDA receptor . nih.gov This activity is being explored for the treatment of depression.

Regarding GABA-A receptors , the primary inhibitory receptors in the CNS, various heterocyclic compounds are known to act as modulators. While direct evidence for 1H-pyrrolo[2,3-b]pyridine derivatives is scarce in the provided context, the broad investigation of nitrogen-containing heterocycles as GABA-A modulators suggests this as a potential area of activity. sophion.comnih.gov

Similarly, nicotinic acetylcholine receptors (nAChRs) are modulated by a wide range of compounds. The interaction between nAChRs and NMDA receptors is a critical aspect of synaptic plasticity, and nicotine (B1678760) has been shown to enhance NMDA receptor-mediated transmission. nih.gov The azaindole framework is a known pharmacophore that can interact with various receptors, and its potential to modulate nAChRs is an area of interest for medicinal chemists. nih.gov

Other Significant Biological Activities

Beyond the CNS, the 1H-pyrrolo[2,3-b]pyridine scaffold has been investigated for other therapeutic applications.

Antiviral Properties (e.g., HIV-1 Integrase)

The fight against HIV has led to the development of numerous antiviral agents, including integrase inhibitors. The 1H-pyrrolo[2,3-b]pyridine core has been identified as a scaffold for developing such inhibitors. nih.gov Research has shown that derivatives can be synthesized to target the HIV-1 integrase enzyme, which is crucial for the replication of the virus. nih.gov

In a closely related study, bicyclic hydroxy-1H-pyrrolopyridine-triones were developed as a new class of HIV-1 integrase inhibitors. nih.govresearchgate.net One of the analogs in this study featured a 4,5-dimethyl substitution pattern and demonstrated inhibitory potency against the strand transfer reaction of the integrase enzyme. nih.gov This finding, while on a slightly different core and with a different dimethyl substitution pattern, strongly suggests that the pyrrolopyridine framework with methyl substitutions is a viable candidate for HIV-1 integrase inhibition.

Table 2: Anti-HIV-1 Integrase Activity of a Related Pyrrolopyridine Derivative

Compound Class Substitution Pattern Target Key Finding

Anti-inflammatory and Analgesic Effects

The anti-inflammatory and analgesic potential of pyrrole-containing compounds is well-documented, with several non-steroidal anti-inflammatory drugs (NSAIDs) featuring this heterocycle. nih.govpensoft.net The 1H-pyrrolo[2,3-b]pyridine scaffold has been investigated for these properties, often linked to the inhibition of cyclooxygenase (COX) enzymes.

Studies on various substituted pyrrolo[2,3-b]pyridine derivatives have shown significant anti-inflammatory activity. nih.gov For example, certain derivatives have demonstrated activity comparable to the well-known NSAID, diclofenac, in carrageenan-induced paw edema assays in rats. nih.gov This anti-inflammatory action is often attributed to the inhibition of pro-inflammatory cytokine production. nih.gov

Regarding analgesic effects, novel pyrrole (B145914) compounds have been shown to possess activity against chemical-induced pain in experimental models. pensoft.net While the direct analgesic and anti-inflammatory properties of this compound have not been explicitly reported, the consistent findings for the broader class of pyrrolopyridines suggest this as a promising area for future research. nih.govpensoft.net

Antimicrobial Activity

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated notable activity against a range of microbial pathogens, including bacteria and fungi.

A series of 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives were identified as a novel class of potent antibacterial agents. scilit.com One of the most active compounds from this series demonstrated a Minimum Inhibitory Concentration (MIC) value of 3.35 µg/mL against Escherichia coli. scilit.com Further studies on novel pyrrolo[2,3-b]pyrrole (B13429425) derivatives showed that some compounds exhibited moderate activity against Pseudomonas aeruginosa, with one revealing an MIC value of 50 μg/mL. nih.gov Another compound in the same study showed good antimicrobial activity against Staphylococcus aureus, comparable to the standard drug ciprofloxacin. nih.gov

In the context of antifungal activity, a pyrrolo[2,3-b]pyrrole derivative was found to have an MIC approximately 25% of that of clotrimazole (B1669251) against Candida albicans. nih.gov Additionally, other research on pyrano[2,3-b]pyridine and pyrrolo[2,3-b]pyrano[2,3-d]pyridine derivatives showed that certain candidates displayed potent to moderate activity against microorganisms like Candida sp., Aspergillus multi, Aspergillus niger, Escherichia coli, and Staphylococcus aureus. researchgate.net One particular compound showed antifungal activity comparable to the standard drug ketoconazole (B1673606) against Candida sp. researchgate.net

Compound ClassMicroorganismActivity (MIC)
5-oxo-4H-pyrrolo[3,2-b]pyridine derivativeEscherichia coli3.35 µg/mL
Pyrrolo[2,3-b]pyrrole derivative 2Pseudomonas aeruginosa50 µg/mL
Pyrrolo[2,3-b]pyrrole derivative 3Staphylococcus aureusComparable to Ciprofloxacin
Pyrrolo[2,3-b]pyrrole derivative 2Candida albicans~25% of Clotrimazole's MIC
Pyrano[2,3-b]pyrrolo[2,3-d]pyridine derivative 10Candida sp.Comparable to Ketoconazole
Pyrano[2,3-b]pyrrolo[2,3-d]pyridine derivative 12Various BacteriaMost active in its series

Antimalarial and Antileishmanial Properties

The therapeutic potential of pyrrolopyridine derivatives extends to parasitic diseases like malaria and leishmaniasis.

Regarding antimalarial properties, several pyridine derivatives have shown promise. researchgate.net While specific data on 1H-pyrrolo[2,3-b]pyridine derivatives is emerging, related structures like bispyrrolo[1,2-a]quinoxalines have demonstrated superior antimalarial activity against Plasmodium falciparum strains compared to their mono-pyrrolo counterparts. researchgate.net The presence of a methoxy (B1213986) group on the pyrrolo[1,2-a]quinoxaline (B1220188) nucleus was found to increase pharmacological activity. researchgate.net

In the realm of antileishmanial agents, various pyrrole-containing scaffolds have been investigated. A series of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives were evaluated for their efficacy against visceral leishmaniasis. rsc.org One compound, 5m , exhibited a potent in vitro anti-amastigote IC₅₀ of 8.36 μM. rsc.org In vivo studies in infected mice showed that this compound led to a 56.2% inhibition in liver parasite burden and a 61.1% inhibition in the spleen. rsc.org Similarly, a library of 4-substituted 2-(1H-pyrrolo[3,2-c]pyridin-2-yl)propan-2-ols was assessed against intracellular amastigotes of three clinically relevant Leishmania species: L. amazonensis, L. braziliensis, and L. infantum. scitechjournals.com Four compounds from this series showed activity against all three species, though with varying potency. scitechjournals.com

Compound ClassParasiteActivity MetricResult
Bispyrrolo[1,2-a]quinoxalinesPlasmodium falciparumIn vitro activitySuperior to mono-pyrrolo derivatives
2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one (Compound 5m)Leishmania donovani (amastigote)IC₅₀8.36 µM
2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one (Compound 5m)Leishmania donovani (in vivo)Parasite Inhibition (Liver)56.2%
2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one (Compound 5m)Leishmania donovani (in vivo)Parasite Inhibition (Spleen)61.1%
4-substituted 2-(1H-pyrrolo[3,2-c]pyridin-2-yl)propan-2-olsL. amazonensis, L. braziliensis, L. infantumIn vitro activityActive against all three species

Antidiabetic Potential

Certain derivatives of 1H-pyrrolo[2,3-b]pyridine have been investigated for their potential in managing diabetes. Research into 2,5-disubstituted-3-imidazol-2-yl-pyrrolo[2,3-b]pyridines revealed their capacity for glucose-dependent insulinotropic activity. nih.gov

In a study using RIN5F cells, these compounds demonstrated insulin (B600854) secretion that was dependent on both glucose concentration and the compound's own concentration. The most potent compounds from this series were further assessed in vivo in C57BL/6J mice, where they showed a dose-dependent insulin secretion and a significant reduction in glucose levels. nih.gov Specifically, compound 2c was found to be more potent than the reference drug BL 11282 at all tested time points. nih.gov Other related structures, such as 4-substituted 6-methyl-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives, have also been shown to effectively lower blood glucose levels by stimulating glucose uptake into muscle and fat cells, without altering circulating insulin concentrations. mdpi.com

Compound SeriesModelKey Finding
2,5-disubstituted-3-imidazol-2-yl-pyrrolo[2,3-b]pyridinesRIN5F cells (in vitro)Glucose and concentration-dependent insulin secretion
Compound 2c (pyrrolo[2,3-b]pyridine derivative)C57BL/6J mice (in vivo)Dose-dependent insulin secretion and significant glucose reduction
4-substituted 6-methyl-pyrrolo[3,4-c]pyridine-1,3(2H)-dionesIn vivo modelsReduces blood glucose by stimulating glucose uptake

Preclinical Efficacy and Pharmacodynamic Studies (e.g., In Vivo Xenograft Models)

The antitumor potential of 1H-pyrrolo[2,3-b]pyridine derivatives has been demonstrated in several preclinical studies, particularly in in vivo xenograft models for various cancers.

One study focused on a novel 1H-pyrrolo[2,3-b]pyridine derivative as a potent CDK8 inhibitor for colorectal cancer. This compound, 22 , was found to significantly inhibit tumor growth in colorectal cancer xenografts. acs.org Another investigation centered on 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives as RSK2 inhibitors for triple-negative breast cancer. In an MDA-MB-468 xenograft model, compounds from this series achieved up to 54.6% tumor growth inhibition (TGI). nih.gov

Furthermore, a class of 3-substituted 1H-pyrrolo[2,3-b]pyridine derivatives was evaluated for activity against maternal embryonic leucine (B10760876) zipper kinase (MELK). The optimized compound, 16h , showed excellent anti-proliferative effects on A549 (lung), MDA-MB-231 (breast), and MCF-7 (breast) cancer cell lines, with IC₅₀ values ranging from 0.109 µM to 0.245 µM. nih.gov Another derivative, 4h , designed as a fibroblast growth factor receptor (FGFR) inhibitor, inhibited the proliferation of breast cancer 4T1 cells and also significantly suppressed their migration and invasion. rsc.org

Compound/DerivativeCancer ModelTarget/MechanismIn Vivo Efficacy (TGI)
Compound 22Colorectal Cancer XenograftCDK8 InhibitorSignificant tumor growth inhibition
1H-pyrrolo[2,3-b]pyridine-2-carboxamides (B1-B3)MDA-MB-468 Xenograft (Breast Cancer)RSK2 InhibitorUp to 54.6%
Compound 16hA549, MDA-MB-231, MCF-7 cell linesMELK InhibitorPotent anti-proliferative (in vitro)
Compound 4h4T1 cells (Breast Cancer)FGFR InhibitorInhibited proliferation, migration, invasion (in vitro)

Structure Activity Relationship Sar and Structure Kinetic Relationship Skr Studies of 1h Pyrrolo 2,3 B Pyridine Derivatives

Impact of Substituent Position and Chemical Nature on Biological Potency

The biological activity of 1H-pyrrolo[2,3-b]pyridine derivatives is highly sensitive to the placement and characteristics of various substituents on both the pyrrole (B145914) and pyridine (B92270) rings.

Substitutions on the Pyrrole Ring (e.g., N1, C2, C3)

N1 Position: The pyrrole nitrogen (N1) is a common site for substitution. However, this modification is not always beneficial. In a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides developed as phosphodiesterase 4B (PDE4B) inhibitors, N-methylation was found to result in an inactive compound. nih.gov This suggests that the N-H proton may be a critical hydrogen bond donor for interaction with the target enzyme.

C2 Position: The C2 position is frequently used to attach larger aromatic or heteroaromatic groups, often via linker moieties. The nature of the substituent at C2 directly impacts the inhibitory potency.

C3 Position: The C3 position is the most common site for electrophilic substitution, a characteristic that is leveraged in the synthesis of many derivatives. nih.gov For instance, in a series of Cell Division Cycle 7 (Cdc7) kinase inhibitors, the core scaffold was attached to a thiazolone or imidazolone (B8795221) moiety via a methylene (B1212753) bridge at the C3 position. nih.gov

Substitutions on the Pyridine Ring (e.g., C4, C5, C6)

The pyridine ring offers multiple vectors for modification, allowing for the fine-tuning of a compound's properties to achieve desired potency and selectivity.

C4 Position: The C4 position has been explored for substitutions that can influence inhibitor activity.

C5 Position: The C5 position is a key site for modification in many potent inhibitors. For example, the introduction of a trifluoromethyl group at the C5 position of a 1H-pyrrolo[2,3-b]pyridine scaffold was a critical factor in developing potent Fibroblast Growth Factor Receptor (FGFR) inhibitors. nih.gov This substitution was predicted to form a hydrogen bond with a key glycine (B1666218) residue (G485) in the kinase hinge region, significantly enhancing activity. nih.gov

C6 Position: The C6 position is another important site for introducing diversity. In the development of Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors, researchers explored a scaffold hopping strategy from pexidartinib (B1662808), which features a 1H-pyrrolo[2,3-b]pyridine core. mdpi.com This led to the synthesis of analogues with substitutions at the C6 position, among others, to optimize activity. mdpi.com

Influence of Alkyl (e.g., Methyl at C5, C6), Halogen, and Aryl Substituents

The chemical nature of the substituents plays a decisive role in modulating the biological effects of the 1H-pyrrolo[2,3-b]pyridine core.

Alkyl Groups: The introduction of small alkyl groups, such as methyl groups at the C5 and C6 positions, can be a strategic choice to improve metabolic stability or to probe steric and electronic effects within the target's binding pocket. nih.gov

Halogen Substituents: Halogens, particularly fluorine, are frequently incorporated into drug candidates to enhance metabolic stability, binding affinity, and membrane permeability. As noted, a trifluoromethyl group at C5 was instrumental in boosting FGFR inhibitory activity. nih.gov In another study, the introduction of fluoro atoms to an aminophenoxy part of a c-Met inhibitor based on the 1H-pyrrolo[2,3-b]pyridine scaffold was found to be beneficial for its activity. researchgate.net

Aryl Substituents: Aryl groups are commonly installed on the scaffold, often at the C2, C3, or C6 positions, to engage in hydrophobic or π-π stacking interactions within the active site. For instance, in a series of FGFR inhibitors, altering the m-methoxyphenyl fragment to various larger aryl substituents was explored to probe interactions within a hydrophobic pocket. nih.gov

Role of Linker Moieties (e.g., amide, urea (B33335), methylene, sulfur, sulfoxide, cyclopropyl)

Linker moieties connect the 1H-pyrrolo[2,3-b]pyridine core to other pharmacophoric elements and are crucial for achieving the correct orientation and conformation for optimal binding.

Amide Linkers: The amide bond is a very common linker. Studies on PDE4B inhibitors extensively explored 1H-pyrrolo[2,3-b]pyridine-2-carboxamides. nih.gov The SAR of the amide portion revealed that moving from a secondary amide to a tertiary cyclic amide, such as an azetidine (B1206935) ring, led to a tenfold increase in activity against PDE4B. nih.gov Further substitution on this azetidine ring with fluorine atoms produced potent and selective compounds. nih.gov

Methylene Linkers: A simple methylene bridge has been used to link the 1H-pyrrolo[2,3-b]pyridine core at the C3-position to other heterocyclic systems in the development of Cdc7 kinase inhibitors. nih.gov

Bioisosteric Replacements and Scaffold Hopping Approaches in Lead Optimization

Bioisosteric replacement and scaffold hopping are powerful strategies in medicinal chemistry to improve compound properties while retaining desired biological activity. nih.govresearchgate.netscite.ainih.govcapes.gov.br

Bioisosteric Replacement: This strategy involves substituting one atom or group with another that has similar physical or chemical properties, leading to a molecule with similar biological activity. researchgate.net A classic example is the replacement of a hydrogen atom with a fluorine atom to block metabolic oxidation or to alter electronic properties. This was seen in the development of FGFR inhibitors where a trifluoromethyl group was introduced. nih.gov More advanced applications involve replacing entire ring systems.

Scaffold Hopping: This approach entails replacing the central core (scaffold) of a molecule with a chemically different one while preserving the three-dimensional arrangement of key binding features. nih.gov In the development of PDE4B inhibitors, a scaffold-hopping experiment from a known inhibitor series led to the identification of the novel 1H-pyrrolo[2,3-b]pyridine-2-carboxamide series as potent and selective agents. nih.gov Conversely, the 1H-pyrrolo[2,3-b]pyridine core of the approved drug pexidartinib served as the inspiration for a scaffold hop to a pyrrolo[2,3-d]pyrimidine core to generate new CSF1R inhibitors. mdpi.com

Quantitative Assessment of Inhibitory Activity (e.g., IC50 Values) in SAR

The systematic evaluation of SAR is underpinned by quantitative biological data, most commonly the half-maximal inhibitory concentration (IC50). This value indicates the concentration of an inhibitor required to reduce a specific biological or biochemical activity by 50% and is a key metric for potency.

For FGFR inhibitors, an initial hit compound based on the 1H-pyrrolo[2,3-b]pyridine scaffold had an IC50 value of 1900 nM against FGFR1. nih.gov Strategic modifications, including the addition of a trifluoromethyl group at C5 and optimization of an aryl substituent, led to compound 4h , which exhibited a dramatically improved IC50 of 7 nM against FGFR1 and potent activity against FGFR2 (9 nM) and FGFR3 (25 nM). nih.govrsc.org

Interactive Table: SAR of 1H-Pyrrolo[2,3-b]pyridine Derivatives as FGFR Inhibitors
Compound5-Position SubstituentR-Group (at C3-linker)FGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
1 H3-methoxyphenyl1900---
3h CF33,5-dimethoxyphenyl (vinyl linker)>1000-->1000
4a CF3Phenyl57-->1000
4h CF33,5-dimethoxyphenyl7925712
4l CF33,5-dichlorophenyl39-->1000

Data sourced from Su, X. et al. (2021). nih.gov

In the case of PDE4B inhibitors, modifications to the amide linker at the C2 position of the 1H-pyrrolo[2,3-b]pyridine scaffold led to significant changes in potency.

Interactive Table: SAR of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as PDE4B Inhibitors
CompoundAmide Substituent (R)PDE4B IC50 (µM)
11a Cyclopropyl0.63
11b CyclobutylInactive
11f Azetidin-1-yl0.11
11g 3-fluoroazetidin-1-yl0.20
11h 3,3-difluoroazetidin-1-yl0.14

Data sourced from Ebert, P. et al. (2022). nih.gov

These examples clearly demonstrate how quantitative data from IC50 measurements are essential for guiding medicinal chemistry efforts, allowing researchers to build a comprehensive understanding of the SAR for the 1H-pyrrolo[2,3-b]pyridine scaffold and to rationally design more effective therapeutic agents.

Structure-Kinetic Relationships (SKR) in Ligand-Target Binding

The duration and intensity of a drug's effect are not solely governed by its affinity for the target (represented by constants like K_d_ or IC₅₀), but also by the kinetics of the binding event—specifically, the rates of association (k_on_) and dissociation (k_off_). The ratio of these two rates (k_off_/k_on_) defines the equilibrium dissociation constant (K_d_). A slow dissociation rate, leading to a long residence time of the drug on its target, can translate into a more sustained pharmacological effect in vivo. excelleratebio.com

While detailed kinetic studies providing specific k_on_ and k_off_ values for 5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine derivatives are not extensively available in the public domain, the principles of SKR can be inferred from comprehensive structure-activity relationship (SAR) and molecular modeling studies. For instance, in the development of inhibitors for kinases like Traf2 and Nck-interacting kinase (TNIK), the 1H-pyrrolo[2,3-b]pyridine core is instrumental in establishing key binding interactions. researchgate.netnih.govimist.ma Molecular docking studies have revealed that the pyrrolo[2,3-b]pyridine moiety can form crucial hydrogen bonds with the hinge region of the kinase domain. nih.gov The strength and geometry of these interactions are highly dependent on the substituents on the scaffold.

It is hypothesized that structural modifications that enhance the number and strength of interactions with the target protein will not only improve affinity but also prolong the residence time. For example, the introduction of groups capable of forming additional hydrogen bonds or engaging in favorable hydrophobic interactions within the active site can significantly slow down the dissociation rate (k_off_). A study on c-Met inhibitors suggested that specific substitutions, such as a 1-chloro-2-methylbenzene fragment, were critical for achieving high potency, likely through optimized interactions with residues like Lys1110 and Met1160. nih.gov Such stable interactions are expected to contribute to a longer drug-target residence time. The ultimate goal is to design molecules that not only fit snugly into the binding pocket at equilibrium but also are slow to leave, thereby maximizing their therapeutic impact.

Modulation of Drug-likeness and Pharmacokinetic Profiles through Structural Modification

The therapeutic success of a drug candidate is critically dependent on its absorption, distribution, metabolism, and excretion (ADME) properties, which are collectively known as the pharmacokinetic profile. The inherent "drug-likeness" of a molecule, often assessed by parameters like Lipinski's Rule of Five, is a key consideration in the early stages of drug discovery. For derivatives of 1H-pyrrolo[2,3-b]pyridine, structural modifications are a powerful tool to optimize these properties.

Research on various classes of 1H-pyrrolo[2,3-b]pyridine derivatives has demonstrated that even minor structural changes can have a profound impact on their pharmacokinetic characteristics. For example, in a series of fibroblast growth factor receptor (FGFR) inhibitors, the lead compound 4h was noted for its low molecular weight, which is beneficial for subsequent optimization of its drug-like properties. rsc.org Similarly, a potent type II CDK8 inhibitor based on the 1H-pyrrolo[2,3-b]pyridine scaffold was reported to have good bioavailability (F = 39.8%), indicating efficient absorption and metabolic stability.

A detailed examination of a series of pyrrolo[2,3-d]pyrimidine analogs, a closely related scaffold, provides quantitative insight into how structural modifications influence ADME properties. The table below summarizes the in vitro ADME profiling of selected compounds from this series, highlighting the impact of different substituents on solubility, metabolic stability in mouse (MLM) and human (HLM) liver microsomes, and permeability.

CompoundStructureSolubility (µM)MLM Stability (µL/min/mg)HLM Stability (µL/min/mg)Permeability (Papp A-B) (10⁻⁶ cm/s)
4a 20.9277.334.024.7
4b 440.8101.942.028.8
4c 20.9150.718.310.0
8 70.41540.315.94.4
12b 4.4128.40.30.1
14c 0.760.55.40.8
Pexidartinib 20.541.44.51.5

The data reveals that modifications at different positions on the core scaffold lead to significant variations in physicochemical and pharmacokinetic parameters. For instance, compound 4b exhibits high solubility, whereas compound 14c has very poor solubility, which in turn limits its permeability and cellular activity. Compound 12b , despite having low nanomolar enzymatic potency, showed only modest cellular activity, which could be attributed to its poor permeability. On the other hand, some compounds showed good stability in human liver microsomes (e.g., 12b ), a desirable feature for a drug candidate. These findings underscore the delicate balance that must be achieved through structural modification to simultaneously optimize target potency and pharmacokinetic properties.

Computational Chemistry and Molecular Modeling Applications in Pyrrolo 2,3 B Pyridine Research

Molecular Docking Simulations for Ligand-Target Interactions and Binding Pose Prediction

Molecular docking is a fundamental computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target protein). This method is instrumental in understanding the interactions that drive biological activity and in predicting the binding affinity of novel compounds. For derivatives of the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold, docking studies have been pivotal in elucidating their mechanisms of action against various biological targets.

Research has shown that the 7-azaindole (B17877) nucleus is a crucial motif for designing new therapeutic agents, including anticancer compounds. ijper.org Molecular docking studies on 7-azaindole analogs have been performed against enzymes like poly (ADP-ribose) polymerases (PARPs), which are critical in DNA repair. ijper.org For instance, a comparative docking study of novel 7-azaindole derivatives against multiple PARP-1 inhibitor protein structures (PDB IDs: 6NRF, 6NRG, 6NRH, 6NRI, 6NRJ, and 6NTU) identified proteins 6NRH and 6NRF as the best targets for these ligands. ijper.org Such studies help in identifying the most plausible binding poses and key interactions, such as hydrogen bonds and pi-cation interactions, that stabilize the ligand-protein complex. ijper.orgnih.gov

In the context of kinase inhibition, docking simulations have been applied to understand how 1H-pyrrolo[2,3-b]pyridine derivatives interact with targets like c-Met kinase and Traf2 and Nck-interacting kinase (TNIK). scilit.comimist.ma These simulations reveal that the 7-azaindole moiety often forms critical hydrogen bonds with the hinge region of kinases, a common binding pattern for kinase inhibitors. researchgate.netnih.gov For example, docking of phenylpicolinamide derivatives bearing the 1H-pyrrolo[2,3-b]pyridine moiety showed that the azaindole and phenylpicolinamide groups formed three hydrogen bonds with Met1160 and Lys1110 residues in the c-Met kinase active site. researchgate.net

The predictive power of molecular docking guides structure-activity relationship (SAR) studies by correlating the predicted binding modes with experimentally observed biological activities. nih.govnih.gov This synergy allows for the rational design of more potent and selective inhibitors.

Table 1: Examples of Molecular Docking Studies on 1H-Pyrrolo[2,3-b]pyridine Derivatives
Derivative ClassTarget ProteinKey FindingsReference
Novel 7-Azaindole AnaloguesPARP-1 (e.g., 6NRH)Compounds showed good binding affinity, with compound 4g identified as the most active against MCF-7 cell lines. ijper.org
Phenylpicolinamide derivatives with 1H-pyrrolo[2,3-b]pyridinec-Met KinaseThe azaindole group formed key hydrogen bonds with Met1160 and Lys1110 residues. SAR indicated that substituting the quinoline (B57606) nucleus with 1H-pyrrolo[2,3-b]pyridine maintained or improved activity. researchgate.net
1H-pyrrolo[2,3-b]pyridine derivativesTNIKDocking studies on newly designed compounds (Y4, Y5) showed favorable interactions and high total scores with the TNIK receptor. imist.ma
7-Azaindole derivativesSARS-CoV-2 Spike-hACE2 InterfaceThe 7-azaindole scaffold formed a hydrogen bond with ASP30 of hACE2 and pi-cation interactions with LYS417 of the S1-RBD, inhibiting protein-protein interaction. nih.gov

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation and Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (electron density) of many-body systems, particularly atoms, molecules, and the condensed phases. In the research of 5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine and its parent scaffold, DFT calculations are applied to elucidate reaction mechanisms and to understand the intrinsic electronic properties that govern reactivity.

DFT calculations can determine key chemical properties such as chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω). rsc.org These parameters provide insight into the kinetic stability and reactivity of a molecule. For example, a study on fluorescent 7-azaindole N-linked 1,2,3-triazole hybrids used DFT at the B3LYP/6-311G(d,p) level to analyze these properties. rsc.org Such analyses help in understanding how modifications to the 7-azaindole core, such as the addition of dimethyl groups at the 5 and 6 positions, would alter its electronic landscape and subsequent reactivity.

Furthermore, DFT is employed to map out reaction pathways and calculate the activation energies of key steps in the synthesis of pyrrolo[2,3-b]pyridine derivatives. For instance, calculations have indicated an activation energy barrier of 28.7 kcal/mol for the rate-determining acid-catalyzed ring-closure step in the synthesis of a related compound, 1H-Pyrrolo[2,3-b]pyridin-5-ol. This information is invaluable for optimizing reaction conditions to improve synthetic yields and reduce byproducts. By understanding the electronic distribution, researchers can predict which sites on the this compound ring are most susceptible to electrophilic or nucleophilic attack, thereby guiding functionalization strategies. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of 1H-pyrrolo[2,3-b]pyridine, QSAR models are crucial for predicting the activity of untested compounds and for guiding the design of new molecules with enhanced potency. researchgate.netcitedrive.com

Both 2D and 3D-QSAR studies are performed. In 3D-QSAR, methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build models based on the three-dimensional structures of the ligands. imist.maresearchgate.net These models generate contour maps that visualize the regions where certain physicochemical properties (e.g., steric bulk, electrostatic charge, hydrophobicity) are predicted to increase or decrease biological activity.

A study on 1H-pyrrolo[2,3-b]pyridine derivatives as TNIK inhibitors developed robust CoMFA and CoMSIA models. imist.ma The statistical quality of these models, indicated by high Q² and R² values, demonstrated their predictive power. imist.ma Similarly, 3D-QSAR models were developed for pyrrolopyridinone derivatives as inhibitors of Cdc7 kinase, yielding satisfactory CoMFA (q²= 0.633, r² = 0.871) and CoMSIA (q² = 0.587, r² = 0.757) models. researchgate.net The resulting contour maps provide clear, visual guidance for medicinal chemists. For example, a map might indicate that a bulky, electropositive substituent at a specific position on the pyrrolo[2,3-b]pyridine ring is favorable for activity, information that can be directly used to design the next generation of compounds.

Table 2: Statistical Validation of 3D-QSAR Models for Pyrrolo[2,3-b]pyridine Derivatives
Derivative SeriesTargetModelQ² (Cross-validated R²)R² (Non-cross-validated R²)Test Set R² (r²_test)Reference
1H-pyrrolo[2,3-b]pyridine derivativesTNIKCoMFA0.650.860.97 imist.ma
CoMSIA0.740.960.95
Pyrrolopyridinone derivativesCdc7 KinaseCoMFA0.6330.871Not Reported researchgate.net
CoMSIA0.5870.757Not Reported

Molecular Dynamics Simulations to Understand Binding Dynamics

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov This technique is essential for understanding the stability of binding poses, observing conformational changes in the protein and ligand, and calculating binding free energies more accurately. mdpi.comasbmb.orgfrontiersin.orgfrontiersin.org

For 1H-pyrrolo[2,3-b]pyridine derivatives, MD simulations are used to validate docking results and to explore the dynamic nature of the ligand-receptor interaction. nih.gov A simulation can reveal whether the key interactions predicted by docking, such as hydrogen bonds, are maintained over time. nih.gov For example, a 100 ns MD simulation of a 7-azaindole derivative (ASM-7) complexed with the SARS-CoV-2 spike protein and hACE2 showed that a hydrogen bond between the 7-azaindole hydrogen and the ASP30 backbone of hACE2 was present for 96% of the simulation time, confirming the stability of this crucial interaction. nih.gov

In Silico Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Parameters

In modern drug discovery, it is crucial to assess the pharmacokinetic properties of a compound early in the development process. In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) parameters allows for the rapid screening of large numbers of compounds to identify those with drug-like properties and to flag potential liabilities. mdpi.com

For derivatives of 1H-pyrrolo[2,3-b]pyridine, computational tools are used to predict a range of ADMET properties. imist.ma The 7-azaindole scaffold is considered advantageous as its structure allows for modifications that can tune ADME-tox properties. researchgate.net For example, online tools and specialized software can predict properties based on Lipinski's Rule of Five, which assesses oral bioavailability, as well as parameters like human intestinal absorption (HIA), plasma protein binding (PPB), blood-brain barrier (BBB) penetration, and potential for inhibiting cytochrome P450 (CYP) enzymes. nih.govrsc.org

A study of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents evaluated the metabolic stability of a lead compound (16h) in rat liver microsomes and its inhibitory activity against various human CYP subtypes, providing crucial data for its further development. Similarly, in silico ADMET profiling of pyrrolo[2,3-d]pyrimidine urea (B33335) derivatives indicated favorable pharmacokinetic and safety profiles, reinforcing their potential as lead compounds. afjbs.com By filtering out compounds with predicted poor ADMET profiles, researchers can focus synthetic and experimental efforts on candidates with a higher probability of success in clinical trials.

Electrostatic Potential Map Analysis for Reactivity and Binding Insights

An electrostatic potential (ESP) map, also known as a molecular electrostatic potential (MESP) surface, is a valuable tool in computational chemistry that visualizes the charge distribution across a molecule. numberanalytics.comnih.gov It is used to predict how a molecule will interact with other molecules, identifying regions that are rich in electrons (nucleophilic, negative potential) or poor in electrons (electrophilic, positive potential). numberanalytics.com

For a molecule like this compound, an ESP map provides critical insights into its reactivity and potential binding interactions. The map would highlight the negative potential around the nitrogen atom of the pyridine (B92270) ring and the pyrrole (B145914) nitrogen, indicating these are likely sites for hydrogen bond acceptance. researchgate.net Conversely, the hydrogen atom on the pyrrole nitrogen would show a positive potential, making it a potential hydrogen bond donor. These insights are fundamental for understanding how the molecule could orient itself within a protein's binding pocket to form stabilizing hydrogen bonds. researchgate.net

ESP analysis is also crucial for understanding chemical reactivity. numberanalytics.comnih.gov By identifying the most electron-rich and electron-deficient sites, chemists can predict the outcome of chemical reactions, such as where an electrophile or nucleophile is most likely to attack the 7-azaindole ring system. researchgate.net This predictive capability supports the rational design of synthetic routes and the functionalization of the scaffold to modulate biological activity. The analysis of ESPs can be extended beyond simple electrostatics to include components like orbital and steric interactions through advanced methods like intermolecular interaction potential maps (IMIPs). rsc.org

Application of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by enabling the rapid analysis of vast chemical data to design novel compounds and predict their properties with increasing accuracy. frontiersin.org These approaches go beyond traditional QSAR by using more complex algorithms, such as neural networks, to identify non-linear relationships between chemical structures and their biological or physicochemical characteristics.

In the context of pyrrolo[2,3-b]pyridine research, ML models can be trained on existing datasets of 7-azaindole derivatives and their measured activities to design new virtual compounds with high predicted potency. nih.gov For instance, a study on JAK inhibitors used a virtual screening strategy that integrated QSAR with data mining and pharmacophore modeling to identify new potent compounds based on a 3,6-dihydroimidazo(4,5-d)pyrrolo(2,3-b)pyridin-2(1H)-one scaffold. nih.gov

AI is also being applied to enhance other computational methods. Neural network potentials are being developed to power molecular dynamics simulations, allowing for the exploration of much larger systems and longer timescales than are possible with traditional ab initio MD. ucl.ac.uk This enables the study of complex reaction networks and rare events, providing unprecedented insight into chemical dynamics. ucl.ac.uk As more high-quality data becomes available for 7-azaindole derivatives, AI and ML will undoubtedly play an increasingly central role in designing optimized molecules like this compound for specific therapeutic targets. frontiersin.org

Future Perspectives and Emerging Research Directions for 5,6 Dimethyl 1h Pyrrolo 2,3 B Pyridine and Its Derivatives

Development of Highly Selective and Orally Bioavailable Therapeutic Agents

A primary focus of ongoing research is the development of therapeutic agents derived from the 1H-pyrrolo[2,3-b]pyridine core that exhibit high selectivity for their biological targets and possess favorable pharmacokinetic profiles, particularly oral bioavailability.

Researchers are actively modifying the 1H-pyrrolo[2,3-b]pyridine scaffold to enhance selectivity and potency. For instance, in the development of Janus kinase (JAK) inhibitors, specifically targeting JAK3 for immunomodulation, optimization of the molecule's physical properties was critical. By adjusting lipophilicity and basicity, scientists were able to significantly reduce off-target effects, such as inhibition of the human ether-a-go-go-related gene (hERG) channel, which is a common cause of cardiotoxicity. One optimized compound, a 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivative (compound 31), demonstrated potent JAK3 inhibition, good metabolic stability, and oral bioavailability in multiple animal species, highlighting its potential for treating conditions like transplant rejection.

Similarly, in the pursuit of colony-stimulating factor-1 receptor (CSF1R) inhibitors, derivatives of the related pyrrolo[2,3-d]pyrimidine scaffold have shown subnanomolar enzymatic inhibition and excellent selectivity. ed.ac.ukacs.org The strategy involved targeting the autoinhibited conformation of the receptor, a novel approach that contributed to the exquisite selectivity of these compounds. acs.orgnih.gov Promising compounds from this series were advanced to pharmacokinetic profiling, indicating their potential relevance in a clinical setting. ed.ac.ukacs.org

The development of fibroblast growth factor receptor (FGFR) inhibitors also benefits from the 1H-pyrrolo[2,3-b]pyridine core. One study reported a derivative, compound 4h, which showed potent and selective activity against FGFR1, 2, and 3. rsc.orgnih.gov This compound's low molecular weight makes it an attractive lead for further optimization. rsc.orgnih.gov

TargetScaffoldKey FindingsReference
JAK3 1H-pyrrolo[2,3-b]pyridine-5-carboxamideModulation of lipophilicity and basicity reduced hERG inhibition; achieved good oral bioavailability in rats, dogs, and monkeys.
CSF1R Pyrrolo[2,3-d]pyrimidineAchieved subnanomolar IC50 values and high selectivity by targeting the DFG-out-like (autoinhibited) conformation of the kinase. ed.ac.ukacs.orgnih.gov
FGFR1/2/3 1H-pyrrolo[2,3-b]pyridineCompound 4h exhibited potent FGFR inhibition (IC50 values of 7-25 nM) and is a promising lead due to its low molecular weight. rsc.orgnih.gov

Exploration of Novel Biological Targets and Disease Indications

The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold allows for its application against a growing list of biological targets, opening up new therapeutic avenues for various diseases. Initially recognized for its role in kinase inhibition, its derivatives are now being investigated for a wider range of targets.

New Targets and Indications:

Phosphodiesterase 4B (PDE4B): 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides have been identified as potent and selective PDE4B inhibitors. nih.gov PDE4B is implicated in inflammatory processes, and its inhibition is a therapeutic strategy for conditions like Alzheimer's disease, schizophrenia, and chronic obstructive pulmonary disease (COPD). nih.gov A lead compound from this series showed activity comparable to the standard, rolipram, but with greater selectivity over the PDE4D isoform, potentially reducing side effects. nih.gov

Influenza RNA-dependent RNA polymerase (RdRP): A series of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives were discovered as new inhibitors of the PB2 subunit of the influenza virus RdRP. The most potent compound, 12b , demonstrated a strong binding affinity for the PB2 protein and significant antiviral activity, providing a promising lead for the development of new anti-influenza drugs.

Fibroblast Growth Factor Receptors (FGFRs): Abnormal FGFR signaling is linked to the progression of numerous cancers, including breast, lung, and bladder cancer. nih.gov Derivatives of 1H-pyrrolo[2,3-b]pyridine have been designed as potent FGFR inhibitors, with some compounds showing significant inhibition of cancer cell proliferation, migration, and invasion in vitro. rsc.orgnih.gov

Janus Kinase 3 (JAK3): As a key regulator of immune responses, JAK3 is a target for treating autoimmune diseases and preventing organ transplant rejection. Novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives have proven to be potent and orally efficacious immunomodulators by targeting JAK3.

Membrane-associated Tyrosine- and Threonine-specific cdc2-inhibitory Kinase (Myt1): (R)-lunresertib, a 2-amino-1-(3-hydroxy-2,6-dimethylphenyl)-5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide, is an inhibitor of Myt1 kinase and is being studied for its potential in treating Myt1-mediated cancers. chemicalbook.com

Biological TargetDisease IndicationCompound Series/ExampleKey FindingReference
PDE4B Inflammatory & Neurological Disorders1H-pyrrolo[2,3-b]pyridine-2-carboxamidesIdentified a scaffold with 6-fold selectivity for PDE4B over PDE4D. nih.gov
PB2 Subunit (Influenza RdRP) Influenza A5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-oneCompound 12b showed an EC50 value of 1.025 μM against the influenza virus.
FGFR Cancer1H-pyrrolo[2,3-b]pyridine derivativesCompound 4h inhibited breast cancer cell proliferation and induced apoptosis. rsc.orgnih.gov
JAK3 Immune Disorders, Transplant Rejection1H-pyrrolo[2,3-b]pyridine-5-carboxamidesPotent immunomodulating effect on IL-2-stimulated T cell proliferation.
Myt1 Kinase Cancer(R)-lunresertibIdentified as a potent inhibitor of Myt1. chemicalbook.com

Advancements in Asymmetric Synthesis and Stereoselective Functionalization

The development of advanced synthetic methods is crucial for producing structurally complex and chirally pure 7-azaindole (B17877) derivatives. Recent progress has focused on asymmetric synthesis and regioselective functionalization, enabling precise control over the molecular architecture.

Significant strides have been made in the regioselective functionalization of the 7-azaindole core. rsc.org Metal-catalyzed cross-coupling and C-H bond functionalization reactions are now prominent techniques. rsc.org For example, a "directed metalation-group dance" strategy allows for controlled, multiple functionalization events on the azaindole scaffold. worktribe.com This method involves the regioselective metalation and subsequent reaction at the C6 position, followed by a catalytic carbamoyl (B1232498) group shift from the N7 to the N1 position, which then directs a second functionalization at the C2 position. worktribe.com

Asymmetric synthesis, which is critical for producing enantiomerically pure therapeutic agents, is also an active area of research. Chiral catalysts are being employed to create specific stereoisomers of pyrrolopyridine-containing structures. For instance, N-heterocyclic carbene (NHC) catalysis has been used for the asymmetric [3+3] annulation of enals with pyrazol-5-amines to produce chiral pyrazolo[3,4-b]pyridin-6-ones in excellent yields and high enantioselectivities. rsc.org Similarly, chiral-at-metal Rh(III) complexes have catalyzed the asymmetric Friedel–Crafts-type alkylation/cyclization to afford pyrazolo[3,4-b]pyridine analogues with excellent enantioselectivity (up to 99% ee), even at very low catalyst loadings. rsc.org These methods provide efficient pathways to chiral building blocks that are essential for drug discovery. researchgate.net

Repurposing and Combination Therapy Strategies

The structural similarity of the 1H-pyrrolo[2,3-b]pyridine core to other important pharmacophores, such as purines and indoles, makes its derivatives excellent candidates for drug repurposing and combination therapies. nih.gov

The concept of molecular hybridization, which combines pharmacophoric elements from different bioactive molecules, is a promising strategy. Researchers have successfully merged fragments of the marketed CSF1R inhibitor Pexidartinib (B1662808), which has a pyrrolopyridine core, with a pyrrolo[2,3-d]pyrimidine nucleus to create new hybrid inhibitors. mdpi.com This approach led to the development of compounds with low-nanomolar enzymatic activity and favorable drug-like properties, suggesting that combining structural elements from known inhibitors can lead to improved drug candidates. mdpi.com

Furthermore, the pyrrolo[2,3-d]pyrimidine antifolate Pemetrexed, which is used to treat non-small-cell lung cancer, is often administered in combination with cisplatin. semanticscholar.org This provides a clinical precedent for using this class of compounds as part of a combination regimen to enhance therapeutic efficacy. Future strategies may involve combining 5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine derivatives that target specific kinases with other cytotoxic agents or immunotherapies to achieve synergistic effects and overcome drug resistance. The development of thieno[2,3-b]pyridine (B153569) derivatives as antivirals against the Mayaro virus also points to the potential for repurposing pyridine-based scaffolds to combat emerging infectious diseases. researchgate.net

Application in Materials Science and Organic Electronics (e.g., Semiconducting Materials)

Beyond their therapeutic applications, 7-azaindole derivatives are emerging as valuable components in materials science, particularly in the field of organic electronics. Their inherent photophysical properties make them suitable for use in devices like organic light-emitting diodes (OLEDs). rsc.org

Research has demonstrated that 7-azaindole and its derivatives are excellent blue emitters, a critical component for full-color displays and lighting applications. rsc.org The chromophore is noted for being red-shifted in both absorption and emission compared to tryptophan, and its fluorescence is highly sensitive to the solvent environment. acs.org The photophysics of 7-azaindole involves complex processes, including the potential for excited-state proton transfer, which can be modulated by chemical modification, such as methylation at the N1 position. acs.org This tunability is a key advantage in designing materials with specific luminescent properties.

The rich coordination chemistry of the 7-azaindole scaffold allows it to form complexes with a variety of metals, which can exhibit phosphorescence and other useful reactive properties. rsc.org These characteristics open up possibilities for their use not only in OLEDs but also as biological probes and in chemical bond activation. rsc.org While the focus has historically been on biological applications, the unique luminescent and electronic properties of compounds like this compound suggest a promising future in the development of novel organic semiconducting materials. rsc.orgnih.gov

Q & A

Basic Question: What are the common synthetic routes for 5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine, and how do reaction conditions influence yield?

Answer:
The synthesis of pyrrolo[2,3-b]pyridine derivatives typically involves cyclization and functionalization steps. For example:

  • Scheme 4 outlines a route starting with 1-methyl-1H-pyrrolo[2,3-b]pyridine, using nitration (HNO₃ at 0°C) followed by Suzuki-Miyaura coupling (3,4-dimethoxyphenylboronic acid, Pd(PPh₃)₄, K₂CO₃) to introduce aryl groups .
  • Scheme 5 employs hexamine in acetic acid for cyclization, followed by TsCl-mediated protection and Grignard reactions for side-chain addition .

Key Considerations:

  • Temperature Control : Nitration at low temperatures (0°C) minimizes decomposition .
  • Catalyst Selection : Pd(PPh₃)₄ in Suzuki coupling ensures high cross-coupling efficiency (>90% yield) .
  • Purification : Flash chromatography (e.g., CH₂Cl₂/EtOAc 90:10) is critical for isolating intermediates .

Advanced Question: How can regioselective functionalization of the pyrrolo[2,3-b]pyridine core be achieved to target kinases like FGFR or BTK?

Answer:
Regioselectivity is governed by electronic and steric factors:

  • 5-Position Modification : Introducing hydrogen bond acceptors (e.g., trifluoromethyl) at C5 enhances FGFR1 binding via interactions with Gly485 .
  • 3-Position Substitution : Acylation (e.g., nicotinoyl chloride) at C3 improves BTK inhibition (IC₅₀ <10 nM) by mimicking ATP’s adenine binding .

Example :
Compound 8a (N-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)nicotinamide) achieved 99% purity via sequential nitro reduction (Raney Ni/H₂) and acylation (nicotinoyl chloride in pyridine) .

Basic Question: What analytical techniques are essential for characterizing pyrrolo[2,3-b]pyridine derivatives?

Answer:

  • NMR : ¹H/¹³C NMR resolves regiochemistry (e.g., δ 8.89 ppm for C3-H in thienyl derivatives) .
  • HRMS : Confirms molecular ion peaks (e.g., [M+H]+ for 8a : 315.1237 vs. calc. 315.12403) .
  • X-ray Crystallography : Validates binding modes (e.g., FGFR1-compound 1 interaction with Asp641) .

Advanced Question: How can contradictory activity data (e.g., BTK vs. FGFR inhibition) be reconciled for pyrrolo[2,3-b]pyridine derivatives?

Answer:
Divergent target profiles arise from:

  • Scaffold Flexibility : BTK inhibitors prioritize C3 acylation (e.g., 3n-p with IC₅₀ <10 nM) , while FGFR inhibitors require C5 substituents (e.g., 4h , FGFR1 IC₅₀ =7 nM) .
  • Hydrophobic Pocket Interactions : Larger C5 substituents (e.g., 3,4-dimethoxyphenyl) enhance FGFR selectivity by filling hydrophobic pockets absent in BTK .

Experimental Design Tip :
Use parallel SAR studies with kinase profiling panels to map selectivity .

Basic Question: What safety considerations are critical when handling pyrrolo[2,3-b]pyridine intermediates?

Answer:

  • Toxicity Data Gaps : No reproductive or organ toxicity data are available for 1H-pyrrolo[2,3-b]pyridine .
  • Mitigation Strategies :
    • Use fume hoods for nitration (HNO₃ hazard).
    • Avoid prolonged exposure to Raney Nickel (carcinogenic) during reductions .

Advanced Question: How can computational methods guide the design of 5,6-dimethyl derivatives for improved pharmacokinetics?

Answer:

  • Docking Studies : Predict interactions (e.g., FGFR1’s ATP-binding pocket) to prioritize substituents .
  • ADMET Prediction : Tools like SwissADME assess logP (target <3 for oral bioavailability) and metabolic stability (CYP450 interactions).

Case Study :
Compound lunresertib (5,6-dimethyl derivative) was optimized for renal fibrosis by balancing solubility (polar 3-hydroxy-2,6-dimethylphenyl) and kinase affinity .

Basic Question: What are the limitations of current pyrrolo[2,3-b]pyridine synthesis methods?

Answer:

  • Functionalization Challenges : C4 and C7 positions are sterically hindered, limiting diversification .
  • Scale-Up Issues : Low yields in multi-step sequences (e.g., 36% yield for 8a ) due to intermediate instability .

Advanced Question: How can metabolic stability of 5,6-dimethyl derivatives be enhanced without compromising activity?

Answer:

  • Deuterium Incorporation : Replace methyl hydrogens with deuterium to slow CYP450-mediated oxidation .
  • Prodrug Strategies : Mask polar groups (e.g., 3-hydroxy) as esters for improved absorption .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.